molecular formula C12H29N5 B14333682 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine CAS No. 109151-85-1

2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine

Cat. No.: B14333682
CAS No.: 109151-85-1
M. Wt: 243.39 g/mol
InChI Key: KAMBHTKKENHSHU-UHFFFAOYSA-N
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Description

2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the cyclam family, which is characterized by a 14-membered ring containing four nitrogen atoms. It is widely used in coordination chemistry due to its high affinity for metal ions and its ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the cyclization of linear tetraamines. One common method is the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic ring. The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often highly stable and have unique chemical properties .

Scientific Research Applications

2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable complex. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly useful in applications where strong metal-ligand interactions are required .

Properties

CAS No.

109151-85-1

Molecular Formula

C12H29N5

Molecular Weight

243.39 g/mol

IUPAC Name

2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine

InChI

InChI=1S/C12H29N5/c13-3-11-17-10-2-6-15-8-7-14-4-1-5-16-9-12-17/h14-16H,1-13H2

InChI Key

KAMBHTKKENHSHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)CCN

Origin of Product

United States

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